Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl-
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Overview
Description
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- typically involves the cyclocondensation of 2-aminothiazole with an α-halogenated carbonyl compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) . The process may also involve the Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as ethanol and methanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- involves the inhibition of the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex . This inhibition disrupts the electron transport chain, leading to the death of the mycobacterium. The compound’s molecular targets and pathways are crucial for its effectiveness as an anti-tuberculosis agent.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown similar biological activities.
Imidazo[2,1-b]thiazole carboxamide triazole derivatives: These compounds have been studied for their anti-mycobacterial properties.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to target the QcrB component makes it a promising candidate for the development of new anti-tuberculosis drugs .
Properties
CAS No. |
62772-73-0 |
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Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-9-11(16-7-8-18-13(16)14-9)12(17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
InChI Key |
QPPSWPVTTXDFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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